molecular formula C8H12FIO2 B2553527 Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate CAS No. 2375250-70-5

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate

Cat. No.: B2553527
CAS No.: 2375250-70-5
M. Wt: 286.085
InChI Key: TVEYEHAJAGBKHR-HTRCEHHLSA-N
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Description

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate is an organic compound with a unique structure featuring a cyclopentane ring substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of a cyclopentane derivative, followed by iodination and esterification to introduce the methyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and high yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or acids.

Scientific Research Applications

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new materials and chemicals.

    Biological Studies: The compound can be used in studies to understand the effects of fluorine and iodine substitution on biological activity and molecular interactions.

    Industrial Applications: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate
  • Methyl (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate
  • (1R,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid

Uniqueness

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate is unique due to the simultaneous presence of fluorine and iodine atoms on the cyclopentane ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FIO2/c1-12-7(11)6-2-3-8(9,4-6)5-10/h6H,2-5H2,1H3/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEYEHAJAGBKHR-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@](C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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